TC-I 2014

Übersicht

Beschreibung

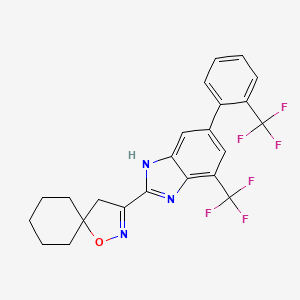

TC-I 2014 ist eine potente und oral wirksame benzimidazolhaltige Verbindung, die als Antagonist des transienten Rezeptorpotential-Melastatin-8 (TRPM8)-Kanals wirkt. Es wurde gezeigt, dass es in verschiedenen Schmerzmodellen signifikante antiallodynische Eigenschaften aufweist .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung des Benzimidazolkerns und die anschließende Funktionalisierung, um die Trifluormethylgruppen einzuführen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen und hoher Temperaturen, um die Bildung des Benzimidazolrings zu ermöglichen. Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um die Ausbeute und Reinheit zu erhöhen .

Wissenschaftliche Forschungsanwendungen

TC-I 2014 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um den TRPM8-Kanal und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen.

Biologie: Es hilft, die molekularen Mechanismen der Kälteempfindung und der Schmerzempfindung zu verstehen.

Medizin: this compound wird hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie chronischen Schmerzen und neuropathischen Schmerzen untersucht.

Industrie: Es wird bei der Entwicklung neuer Schmerzmittel und bei der Untersuchung der Ionenkanalpharmakologie verwendet .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv den TRPM8-Kanal blockiert, der an der Empfindung von Kälte und Schmerz beteiligt ist. Durch die Hemmung dieses Kanals reduziert this compound die Übertragung von Schmerzsignalen, wodurch antiallodynische Eigenschaften erzielt werden. Zu den molekularen Zielstrukturen gehören der TRPM8-Kanal, und die beteiligten Signalwege beziehen sich auf die Modulation von Ionenkanälen und die Schmerzsignaltransduktion .

Wirkmechanismus

Target of Action

TC-I 2014, also known as 3-[7-(Trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene, is a potent and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is an ion channel that plays a crucial role in the sensation of cold and the development of cold allodynia, a condition where innocuous cooling becomes painful .

Mode of Action

This compound interacts with the TRPM8 channels, inhibiting their function . It exhibits high affinity towards TRPM8 and shows potent inhibitory activity, with IC50 values of 0.8 nM, 3.0 nM, and 4.4 nM for canine, human, and rat channels respectively .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TRPM8-mediated calcium influx pathway . By inhibiting TRPM8, this compound prevents the influx of calcium ions that would normally occur in response to cold stimuli . This can lead to a reduction in the sensation of cold and the development of cold allodynia .

Result of Action

The primary molecular effect of this compound is the inhibition of TRPM8 channels . On a cellular level, this leads to a decrease in calcium influx in response to cold stimuli . The overall result is a reduction in the sensation of cold and the development of cold allodynia .

Biochemische Analyse

Biochemical Properties

TC-I 2014 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) superfamily of cation channels . It has been shown to inhibit TRPM8 currents in HEK293 cells stably expressing canine or human TRPM8 . The IC50 values are 0.8 nM, 3.0 nM, and 4.4 nM for canine, human, and rat channels respectively .

Cellular Effects

This compound influences cell function by acting as a potent TRPM8 antagonist . TRPM8 channels are involved in various cellular processes, including pain sensation and thermosensation. By inhibiting these channels, this compound can modulate these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the TRPM8 channel . This inhibition prevents the influx of calcium ions into the cell, which is a key step in the activation of the pain and cold sensation pathways .

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on the TRPM8 channel, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent icilin-induced withdrawal responses . The compound produced greater than 90% inhibition at dosages of 3, 5.6, and 10 mg/kg administered 2 hours prior to icilin challenge .

Metabolic Pathways

Given its role as a TRPM8 antagonist, it is likely involved in the regulation of calcium ion homeostasis within the cell .

Transport and Distribution

Given its role as a TRPM8 antagonist, it is likely that it is transported to areas of the cell where TRPM8 channels are present .

Subcellular Localization

Given its role as a TRPM8 antagonist, it is likely that it localizes to areas of the cell where TRPM8 channels are present .

Vorbereitungsmethoden

The synthesis of TC-I 2014 involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization to introduce the trifluoromethyl groups. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the benzimidazole ring. Industrial production methods may involve optimization of these steps to increase yield and purity .

Analyse Chemischer Reaktionen

TC-I 2014 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Trifluormethylgruppen können unter Verwendung geeigneter Reagenzien und Bedingungen durch andere funktionelle Gruppen substituiert werden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören starke Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

TC-I 2014 ist aufgrund seiner hohen Potenz und Selektivität für den TRPM8-Kanal einzigartig. Ähnliche Verbindungen umfassen:

BCTC: Ein weiterer TRPM8-Antagonist mit unterschiedlicher chemischer Struktur und Potenz.

PF-05105679: Ein selektiver TRPM8-Antagonist, der in der Forschung zu Kälte-bedingten Schmerzen verwendet wird.

AMTB hydrochloride: Ein neuartiger TRPM8-Kanalblocker, der bei Schmerzen und Harnwegserkrankungen wirksam ist .

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen, Potenzen und spezifischen Anwendungen.

Eigenschaften

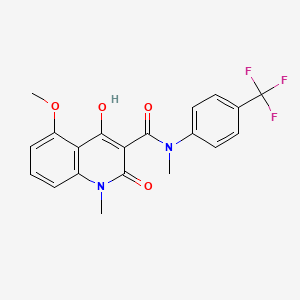

IUPAC Name |

3-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMFCZZEKTVDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=NO2)C3=NC4=C(C=C(C=C4N3)C5=CC=CC=C5C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

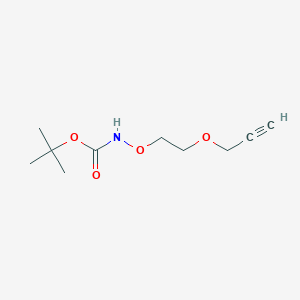

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

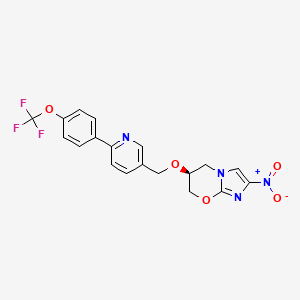

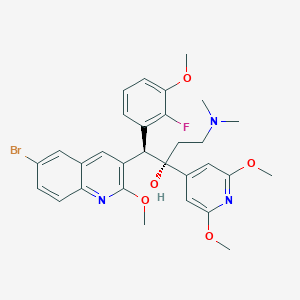

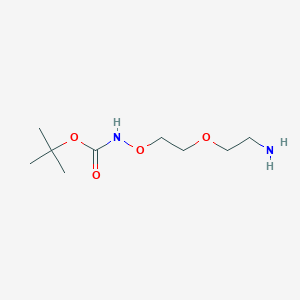

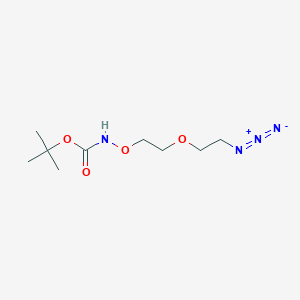

Feasible Synthetic Routes

Q1: What can you tell us about the interaction between TC-I 2014 and the TRPM8 receptor based on the provided research?

A1: The provided research paper focuses on the structural analysis of the TRPM8 cold receptor using single-particle electron cryo-microscopy. [] This powerful technique allows researchers to visualize the receptor at a near-atomic resolution. The paper specifically investigates the structure of TRPM8 bound to this compound. By analyzing this complex, researchers can gain valuable insights into the binding site of this compound on the receptor and understand how this interaction might modulate the receptor's activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.